

# Application Notes and Protocols: ATTO 565 NHS Ester Amine-Reactive Labeling

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## Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913

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## Introduction

ATTO 565, a rhodamine-based fluorescent dye, is a powerful tool for labeling biomolecules in a variety of research and drug development applications.<sup>[1][2][3]</sup> Its N-hydroxysuccinimide (NHS) ester derivative is a highly efficient amine-reactive compound used for covalently attaching the fluorophore to primary amines on proteins, peptides, amino-modified oligonucleotides, and other biomolecules.<sup>[4][5]</sup> This conjugation results in a stable amide bond, ensuring a permanent fluorescent label. ATTO 565 is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it suitable for a wide range of fluorescence-based applications including flow cytometry, high-resolution microscopy, and single-molecule detection.<sup>[1][3]</sup>

These application notes provide detailed protocols for the conjugation of ATTO 565 NHS ester to proteins and oligonucleotides, guidelines for determining the degree of labeling, and troubleshooting advice to ensure successful labeling experiments.

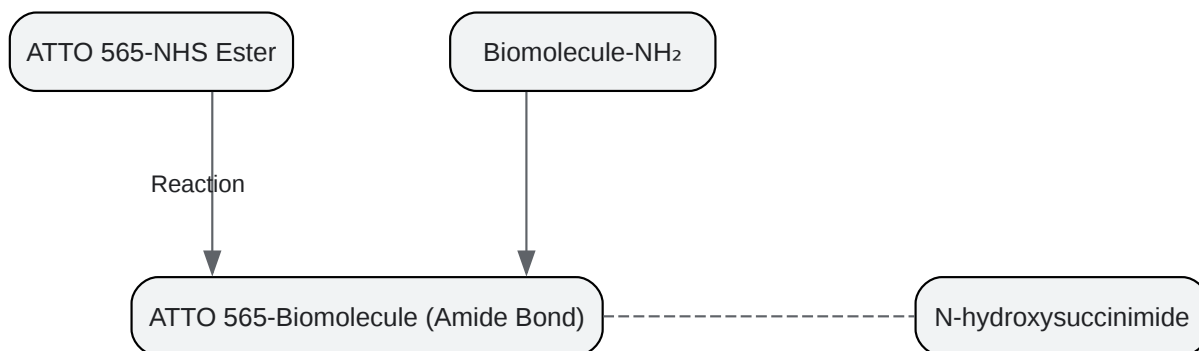
## Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of ATTO 565 is crucial for designing and interpreting fluorescence experiments.

Property	Value	Reference
Molecular Formula	C35H34ClN3O11	[6]
Molecular Weight	708.11 g/mol	[6]
Maximum Absorption (λ <sub>abs</sub> )	564 nm	[1]
Molar Extinction Coefficient (ε <sub>max</sub> )	1.2 x 10 <sup>5</sup> M <sup>-1</sup> cm <sup>-1</sup>	[1]
Maximum Emission (λ <sub>fl</sub> )	590 nm	[1]
Fluorescence Quantum Yield (η <sub>fl</sub> )	90%	[1]
Fluorescence Lifetime (τ <sub>fl</sub> )	4.0 ns	[1]
Correction Factor at 260 nm (CF <sub>260</sub> )	0.27	[1]
Correction Factor at 280 nm (CF <sub>280</sub> )	0.12	[1]

## Reaction Mechanism

The reaction between ATTO 565 NHS ester and a primary amine proceeds via nucleophilic acyl substitution. The primary amine group on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.



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Caption: Reaction of ATTO 565 NHS ester with a primary amine.

## Experimental Protocols

### Protocol 1: Labeling of Proteins with ATTO 565 NHS Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with ATTO 565 NHS ester. Optimization may be required for specific proteins.

#### 1. Preparation of Reagents

- Protein Solution:
  - Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a concentration of 2-10 mg/mL.[1][4] The optimal pH for the labeling reaction is between 8.0 and 9.0.[4][7] A pH of 8.3 is often a good compromise.[7]
  - If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer like PBS before labeling.[1][4][7]
- ATTO 565 NHS Ester Stock Solution:
  - Allow the vial of ATTO 565 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]
  - Prepare a 10 mM stock solution by dissolving the dye in anhydrous, amine-free DMSO or DMF.[4][9] This solution should be prepared immediately before use as NHS esters are moisture-sensitive and can hydrolyze.[7][8]

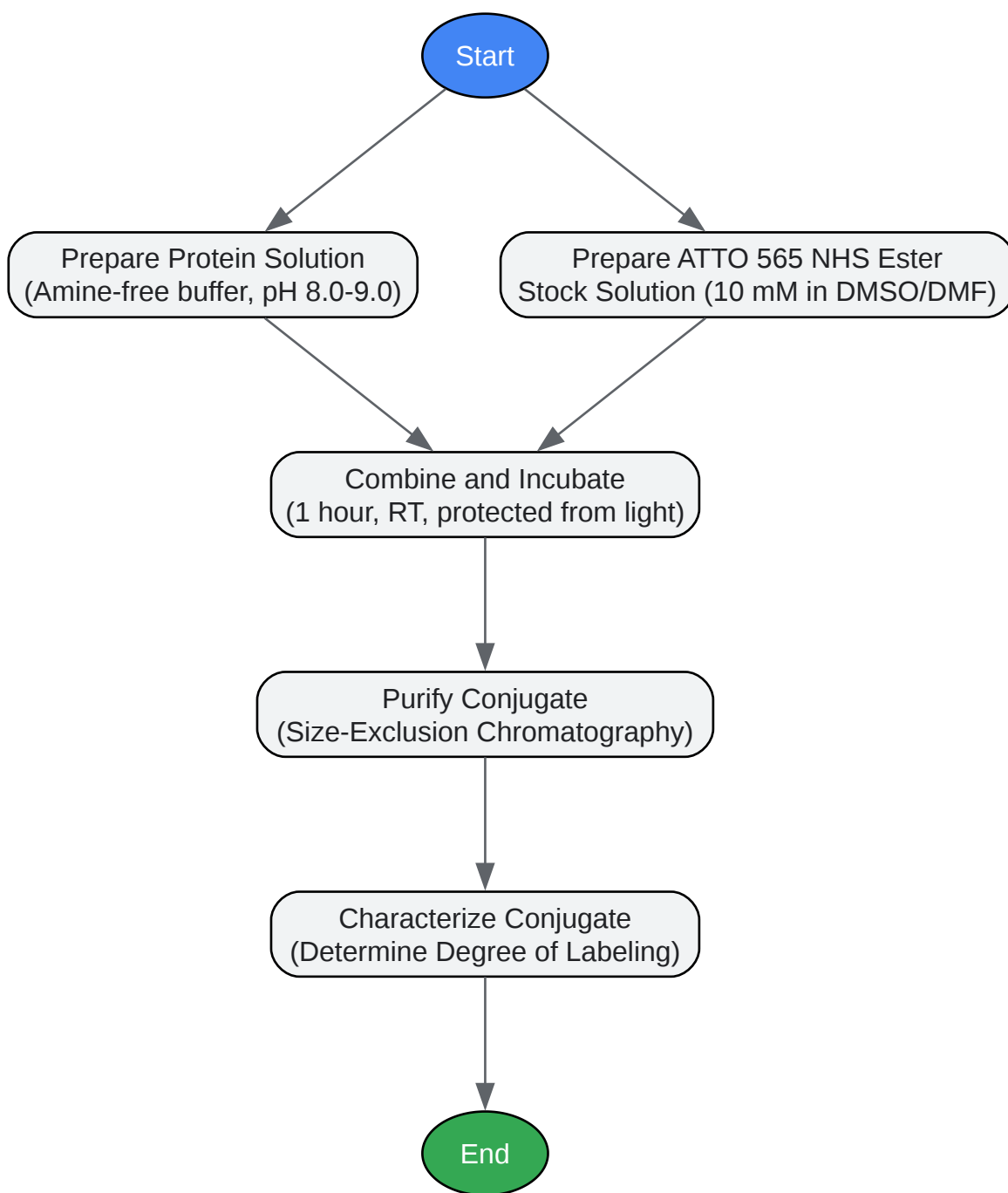
#### 2. Labeling Reaction

- A starting molar excess of dye to protein of 5:1 to 15:1 is recommended.[10] The optimal ratio should be determined empirically for each protein.[4]

- While gently stirring or vortexing the protein solution, add the required volume of the ATTO 565 NHS ester stock solution.[\[10\]](#)[\[11\]](#)
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[10\]](#)[\[11\]](#)  
For some proteins, a longer incubation time of up to 18 hours may increase the degree of labeling.[\[8\]](#)

### 3. Purification of the Conjugate

- Remove unreacted dye by size-exclusion chromatography using a Sephadex G-25 column or by dialysis.[\[1\]](#)[\[7\]](#)[\[10\]](#)
- Equilibrate the column with an appropriate buffer (e.g., PBS).
- Apply the reaction mixture to the column and elute with the same buffer. The first colored band to elute is the labeled protein, while the free dye will elute later.[\[1\]](#)



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Caption: General workflow for protein labeling.

## Protocol 2: Labeling of Amino-Modified Oligonucleotides

- Preparation of Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a concentration of 0.1 mM.[\[1\]](#)
- Preparation of Dye Solution: Prepare a 5 mg/mL solution of ATTO 565 NHS ester in anhydrous DMF.[\[1\]](#)
- Labeling Reaction: Add approximately 30  $\mu$ L of the dye solution to 50  $\mu$ L of the oligonucleotide solution and incubate for 2 hours at room temperature with shaking.[\[1\]](#)
- Purification: The labeled oligonucleotide can be purified from the free dye using gel filtration or reversed-phase HPLC.[\[1\]](#)

## Characterization of the Conjugate

### Determination of the Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm ( $A_{280}$ ) and at the absorption maximum of ATTO 565 (564 nm,  $A_{max}$ ).[\[10\]](#)
- Calculate the concentration of the dye using the Beer-Lambert law:  $[Dye] (M) = A_{max} / (\epsilon_{max} * \text{path length})$  where  $\epsilon_{max}$  is the molar extinction coefficient of ATTO 565 (120,000 M<sup>-1</sup> cm<sup>-1</sup>).
- Calculate the corrected absorbance of the protein at 280 nm, which accounts for the contribution of the dye's absorbance at this wavelength:  $A_{280,corrected} = A_{280} - (A_{max} * CF_{280})$  where  $CF_{280}$  is the correction factor for ATTO 565 at 280 nm (0.12).[\[1\]](#)
- Calculate the concentration of the protein:  $[Protein] (M) = A_{280,corrected} / (\epsilon_{protein} * \text{path length})$  where  $\epsilon_{protein}$  is the molar extinction coefficient of the protein at 280 nm.
- Calculate the DOL:  $DOL = [Dye] / [Protein]$

## Troubleshooting

Issue	Possible Cause	Suggested Solution	Reference
Low Labeling Efficiency	Presence of amine-containing buffers (e.g., Tris, glycine).	Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[8]</a>
Incorrect pH of the reaction buffer.	Ensure the pH of the reaction buffer is between 8.0 and 9.0.	<a href="#">[4]</a> <a href="#">[8]</a>	
Hydrolyzed ATTO 565 NHS ester.	Use anhydrous DMSO or DMF to prepare the dye stock solution immediately before use. Store the lyophilized dye protected from moisture.	<a href="#">[8]</a>	
Low protein concentration.	The recommended protein concentration is 2-10 mg/mL. Labeling efficiency decreases at concentrations below 2 mg/mL.	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[8]</a>	
Insufficient incubation time.	While 1 hour is often sufficient, increasing the incubation time up to 18 hours may improve the DOL for some proteins.	<a href="#">[8]</a>	
Precipitation of Protein	High degree of labeling.	Reduce the dye-to-protein molar ratio in the labeling reaction.	

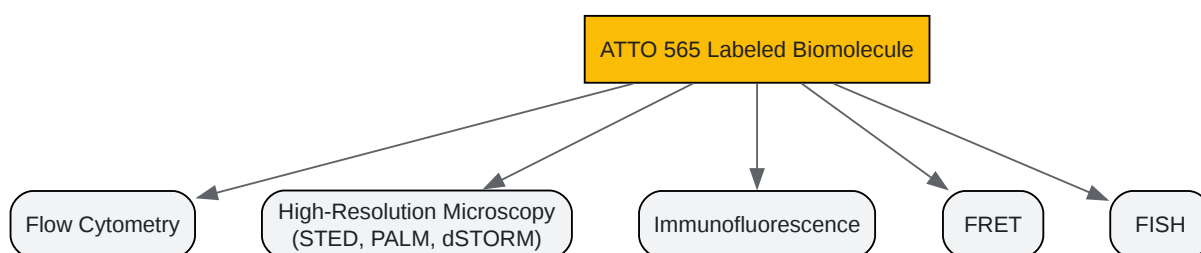
Low water solubility of the dye.

Consider using a more water-soluble alternative if precipitation is a persistent issue. [4]

## Applications

ATTO 565-labeled biomolecules are utilized in a wide array of fluorescence-based applications, including:

- Flow Cytometry (FACS): For the sensitive detection of cell surface and intracellular targets. [1]
- Fluorescence Microscopy: Including high-resolution techniques like STED, PALM, and dSTORM. [1][2]
- Immunofluorescence Staining: To visualize the distribution of specific proteins in cells and tissues. [2]
- Fluorescence Resonance Energy Transfer (FRET): As a donor or acceptor fluorophore to study molecular interactions.
- Fluorescence In-Situ Hybridization (FISH): For the detection and localization of specific DNA or RNA sequences. [1]



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Caption: Applications of ATTO 565 conjugates.

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